molecular formula C16H14O2S B14328680 S-(2-Oxo-1,2-diphenylethyl) ethanethioate CAS No. 109028-03-7

S-(2-Oxo-1,2-diphenylethyl) ethanethioate

Cat. No.: B14328680
CAS No.: 109028-03-7
M. Wt: 270.3 g/mol
InChI Key: GGRVDAAFDSPURF-UHFFFAOYSA-N
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Description

S-(2-Oxo-1,2-diphenylethyl) ethanethioate is a chemical compound with the molecular formula C16H14O2S It is known for its unique structure, which includes a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Oxo-1,2-diphenylethyl) ethanethioate typically involves the reaction of 2-oxo-1,2-diphenylethanol with ethanethioic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

S-(2-Oxo-1,2-diphenylethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioester group to a thiol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the ethanethioate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; reactions often require a base such as triethylamine and are conducted at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Corresponding amides or esters

Scientific Research Applications

S-(2-Oxo-1,2-diphenylethyl) ethanethioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of S-(2-Oxo-1,2-diphenylethyl) ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The thioester group can undergo hydrolysis to release ethanethioic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s reactivity with nucleophiles and electrophiles also plays a crucial role in its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoin: Similar structure but lacks the thioester group.

    Benzil: Contains a diketone functional group instead of a thioester.

    Acetophenone: A simpler structure with a single phenyl group and a ketone.

Uniqueness

S-(2-Oxo-1,2-diphenylethyl) ethanethioate is unique due to its thioester functional group, which imparts distinct reactivity and potential applications compared to similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

CAS No.

109028-03-7

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

S-(2-oxo-1,2-diphenylethyl) ethanethioate

InChI

InChI=1S/C16H14O2S/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3

InChI Key

GGRVDAAFDSPURF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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